molecular formula C4H7FO4S B13470801 3-(Fluorosulfonyl)-2-methylpropanoic acid

3-(Fluorosulfonyl)-2-methylpropanoic acid

Cat. No.: B13470801
M. Wt: 170.16 g/mol
InChI Key: DLDCFSMURQVMHX-UHFFFAOYSA-N
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Description

3-(Fluorosulfonyl)-2-methylpropanoic acid is an organofluorine compound characterized by the presence of a fluorosulfonyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluorosulfonyl)-2-methylpropanoic acid typically involves the introduction of the fluorosulfonyl group into the propanoic acid structure. One common method is the direct fluorosulfonylation of aliphatic carboxylic acids using fluorosulfonyl radicals. This process can be achieved through photocatalytic reactions, where aliphatic carboxylic acid NHPI esters are subjected to photocatalytic conditions to yield the desired sulfonyl fluorides .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods provide a concise and efficient approach for the large-scale production of sulfonyl fluorides.

Chemical Reactions Analysis

Types of Reactions

3-(Fluorosulfonyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles. Reaction conditions often involve the use of photocatalysts, transition metal catalysts, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Fluorosulfonyl)-2-methylpropanoic acid has found widespread applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Fluorosulfonyl)-2-methylpropanoic acid include other sulfonyl fluorides, such as:

Uniqueness

The uniqueness of this compound lies in its fluorosulfonyl group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly valuable in applications requiring specific chemical properties and reactivity .

Properties

Molecular Formula

C4H7FO4S

Molecular Weight

170.16 g/mol

IUPAC Name

3-fluorosulfonyl-2-methylpropanoic acid

InChI

InChI=1S/C4H7FO4S/c1-3(4(6)7)2-10(5,8)9/h3H,2H2,1H3,(H,6,7)

InChI Key

DLDCFSMURQVMHX-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)F)C(=O)O

Origin of Product

United States

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